(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide
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Overview
Description
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3-chloro-4-hydroxynaphthalene, is subjected to oxidation to form 3-chloro-4-oxonaphthalene.
Formation of the Ylidene Intermediate: The oxonaphthalene derivative is then reacted with an appropriate amine to form the ylidene intermediate.
Sulfonamide Formation: The ylidene intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro substituent on the naphthalene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidized Derivatives: Various quinones and hydroxy derivatives.
Reduced Derivatives: Amine derivatives.
Substituted Derivatives: A wide range of substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound is studied for its potential to inhibit specific enzymes or receptors.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The naphthalene ring can intercalate with DNA, potentially leading to anticancer properties. The chloro substituent can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol share the naphthalene core structure.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.
Chloro Substituted Compounds: Compounds such as chlorobenzene and 4-chloronitrobenzene share the chloro substituent.
Uniqueness
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring, sulfonamide group, and chloro substituent in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRYTBCQYPMIEK-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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